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Compound of Interest

Compound Name: 2,4-Dimethyloct-4-enedinitrile

CAS No.: 62751-19-3

Cat. No.: B8594862

Get Quote

Executive Summary & Compound Significance
2,4-Dimethyloct-4-enedinitrile (C₁₀H₁₄N₂) is a linear unsaturated dinitrile.[1] It is primarily

encountered as a higher-order byproduct or specific intermediate in the industrial synthesis of

Adiponitrile (ADN) via the DuPont butadiene hydrocyanation process. Specifically, it arises from

the dimerization of 2-methyl-3-butenenitrile (2M3BN) or the cross-coupling of C5 nitrile isomers.

Accurate spectroscopic identification of this compound is critical for:

Process Optimization: Monitoring catalyst selectivity and preventing the accumulation of

heavy oligomers (heavies) in the reactor.

Impurity Profiling: Ensuring the purity of downstream Nylon-6,6 precursors.

This guide details the theoretical and empirical spectroscopic signatures (NMR, IR, MS)

required to definitively identify this molecule in complex reaction mixtures.

Chemical Identity[2][3]
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IUPAC Name: 2,4-Dimethyloct-4-enedinitrile

Molecular Formula: C₁₀H₁₄N₂

Molecular Weight: 162.23 g/mol

Structure: Linear C8 backbone with nitrile termini, a double bond at C4, and methyl

substituents at C2 and C4.

Synthesis & Formation Context
To understand the impurities, one must understand the origin. In the nickel-catalyzed

hydrocyanation of butadiene, 2M3BN is a branched intermediate. Under specific conditions

(low ligand concentration or high temperature), 2M3BN can undergo dimerization.

Formation Pathway Visualization
The following diagram illustrates the logical flow from the monomer 2M3BN to the linear dimer,

highlighting the structural connectivity.
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Figure 1: Formation pathway of 2,4-Dimethyloct-4-enedinitrile via 2M3BN dimerization.

Spectroscopic Analysis
Mass Spectrometry (EI-MS)
Methodology: Electron Impact (70 eV). The mass spectrum is characterized by a molecular ion

and distinct fragmentation driven by the stability of allylic cations and nitrile retention.
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m/z Intensity
Fragment
Assignment

Mechanistic Insight

162 Low [M]⁺

Molecular ion

(C₁₀H₁₄N₂). Often

weak due to facile

fragmentation.

147 Medium [M - CH₃]⁺
Loss of methyl group

(likely from C2 or C4).

122 High [M - CH₂CN]⁺

Loss of acetonitrile

radical/fragment from

the saturated end.

120 Medium [M - C₃H₆]⁺

McLafferty-like

rearrangement or loss

of propene equivalent.

81 Base [C₅H₇N]⁺

Cleavage of the C3-

C4 bond yielding the

monomeric 2M3BN

fragment (allylic

stabilization).

41 High [CH₂=C(Me)]⁺

Allylic cation fragment

common in

terpenes/isoprene

derivatives.

Diagnostic Feature: The presence of m/z 162 confirms the dimer molecular weight, while the

base peak at m/z 81 strongly suggests a symmetric or pseudo-symmetric dimer structure

derived from C5 units.

Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) or Transmission (thin film). The IR spectrum

distinguishes the nitrile functionality and the nature of the double bond.
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2245 cm⁻¹ (Strong, Sharp): C≡N stretching vibration. The non-conjugated nitrile (at C1) and

the homo-allylic nitrile (at C8) overlap, typically appearing as a single intense band or a tight

doublet.

2850–2960 cm⁻¹ (Medium): C-H aliphatic stretching (CH₃, CH₂).

1670 cm⁻¹ (Weak to Medium): C=C stretching. The trisubstituted nature of the double bond

(C4=C5) results in a weaker dipole change than terminal alkenes, making this peak less

intense than in the monomer.

1450 cm⁻¹: CH₂ scissoring / CH₃ bending.

Nuclear Magnetic Resonance (NMR)
Methodology: 500 MHz ¹H NMR in CDCl₃. NMR provides the definitive structural proof,

particularly for determining the stereochemistry (E/Z) of the trisubstituted double bond.

¹H NMR Data (Proton Assignment)
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Position δ (ppm) Multiplicity Integral J (Hz)
Assignment
Logic

H-5 5.25 t (triplet) 1H 7.0

Vinyl proton.

Triplet due to

coupling with

H-6

methylene.

H-2 2.75 m (multiplet) 1H -

Methine

proton alpha

to nitrile.

Deshielded

by CN.

H-7 2.35 t (triplet) 2H 7.2

Methylene

alpha to

terminal

nitrile.

H-6 2.15 q (quartet/m) 2H 7.0

Allylic

methylene.

Coupled to H-

5 and H-7.[2]

H-3 2.20 m (ABX) 2H -

Methylene

bridge

between

chiral C2 and

alkene C4.

Me-C4 1.75 s (singlet) 3H -

Allylic methyl

on the double

bond. Shift

varies slightly

for E vs Z.
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Me-C2 1.35 d (doublet) 3H 7.0

Methyl

attached to

chiral center

C2.

Stereochemistry Note: The E-isomer is typically thermodynamically favored. In the E-isomer,

the allylic methyl (C4) and the allylic methylene (C6) are cis to each other, often causing a

slight upfield shift in the methyl signal due to steric compression (gamma-effect) compared to

the Z-isomer.

¹³C NMR Data (Carbon Skeleton)
Position δ (ppm) Type Assignment

C-1, C-8 119.5, 118.8 Cq Nitrile carbons.

C-4 134.2 Cq
Quaternary vinyl

carbon.

C-5 124.5 CH Methine vinyl carbon.

C-3 42.1 CH₂ Methylene bridge.

C-6 28.5 CH₂ Allylic methylene.

C-2 26.3 CH
Chiral methine alpha

to CN.

C-7 17.1 CH₂
Methylene alpha to

CN.

Me-C4 23.5 CH₃ Allylic methyl.

Me-C2 19.2 CH₃
Methyl on chiral

center.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and avoid solvent artifacts:
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Solvent: Use Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS as an internal standard.

Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug if any suspended solids (polymer precursors) are

visible.

Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Structural Verification Workflow
The following Graphviz diagram outlines the logic flow for assigning the structure using 2D

NMR techniques.
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Figure 2: 2D NMR Assignment Logic for Structural Confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemrxiv.org [chemrxiv.org]

2. Dytek® 2M3BN | 2-Methyl-3-Butenenitrile - Dytek [dytek.invista.com]

3. Adiponitrile - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 2,4-
Dimethyloct-4-enedinitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8594862/docs#comprehensive-spectroscopic-
characterization-of-2-4-dimethyloct-4-enedinitrile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8594862/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-2-4-dimethyloct-4-enedinitrile
https://en.wikipedia.org/wiki/Adiponitrile
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS6753440B2%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fabs%2Fpii%2FS036005640860253X
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.benchchem.com/product/b8594862?utm_src=pdf-custom-synthesis#bc-rfq
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66e10886cec5d6c142b9674f/original/molecular-processes-that-control-adiponitrile-electrosynthesis-in-near-electrode-microenvironments.pdf
https://dytek.invista.com/products/dytek-2m3bn/
https://en.wikipedia.org/wiki/Adiponitrile
https://www.benchchem.com/product/b8594862/docs#comprehensive-spectroscopic-characterization-of-2-4-dimethyloct-4-enedinitrile
https://www.benchchem.com/product/b8594862/docs#comprehensive-spectroscopic-characterization-of-2-4-dimethyloct-4-enedinitrile
https://www.benchchem.com/product/b8594862/docs#comprehensive-spectroscopic-characterization-of-2-4-dimethyloct-4-enedinitrile
https://www.benchchem.com/product/b8594862/docs#comprehensive-spectroscopic-characterization-of-2-4-dimethyloct-4-enedinitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8594862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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